3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound features a triazole ring fused to a pyridine ring, with a methoxyphenyl group at the 3-position and a carboxylic acid group at the 8-position. Its unique structure contributes to its diverse chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and material science.
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is classified as a triazolopyridine derivative. It exhibits properties characteristic of both triazoles and pyridines, making it a subject of interest for research into its biological activities and potential therapeutic uses.
The synthesis of 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents and conditions can vary significantly based on the chosen synthetic pathway. For example, palladium-catalyzed reactions or microwave-assisted synthesis are modern techniques that may enhance yields and reduce reaction times .
The molecular structure of 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is characterized by:
The compound's molecular formula is , with a molecular weight of approximately 269.26 g/mol. Its InChI representation is InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-16-13-10(14(18)19)6-4-8-17(12)13/h2-8H,1H3,(H,18,19)
which provides insight into its connectivity and stereochemistry.
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions:
These reactions are fundamental for modifying the compound's properties for specific applications in research and industry .
The mechanism of action for 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific biological targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction may lead to various biological effects such as:
Such mechanisms are crucial for understanding its potential therapeutic effects in treating diseases such as cancer or infections .
The compound typically presents as a solid at room temperature. Its melting point and solubility characteristics are important for practical applications but require specific experimental determination.
Key chemical properties include:
Relevant data on these properties are essential for researchers looking to utilize this compound in experiments or formulations .
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications:
These applications highlight the compound's versatility across multiple scientific domains .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4